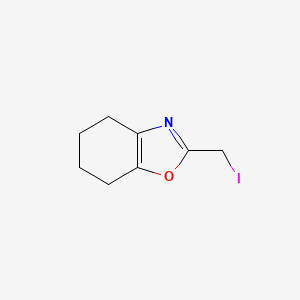

2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole

Description

Properties

Molecular Formula |

C8H10INO |

|---|---|

Molecular Weight |

263.08 g/mol |

IUPAC Name |

2-(iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole |

InChI |

InChI=1S/C8H10INO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5H2 |

InChI Key |

CCIMHUXIDDYPCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)N=C(O2)CI |

Origin of Product |

United States |

Preparation Methods

Halogenation of Benzoxazole Precursors

A traditional approach involves synthesizing the benzoxazole core first, followed by halogenation at the methyl position. Typically, this involves:

- Preparation of tetrahydrobenzoxazole via condensation of 2-aminophenol with suitable aldehydes or acyl chlorides.

- Halogenation of the methyl group using iodine or iodine reagents under controlled conditions.

- Condensation of 2-aminophenol with chloroacetyl chloride to form a chloromethyl benzoxazole intermediate.

- Subsequent treatment with iodine in the presence of a base (e.g., potassium carbonate) to substitute the chloromethyl group with an iodomethyl group.

This method benefits from straightforward reaction steps but often suffers from moderate yields and side reactions.

Cyclization of Ortho-iminophenols

Recent studies have demonstrated electrochemical and chemical oxidative cyclization of ortho-iminophenols as an efficient route. This pathway involves:

- Formation of an imine intermediate from 2-aminophenol derivatives.

- Oxidative cyclization facilitated by iodine(III) species, leading directly to benzoxazole formation.

- Functionalization with iodine reagents to introduce the iodomethyl group at the appropriate stage.

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Chemical halogenation | Iodine, base | Reflux | Moderate | |

| Electrochemical oxidation | Iodine(III) species | Electrolysis | High |

Electrochemical Synthesis

Electrochemical methods have gained prominence due to their environmental benefits and high selectivity. The process involves:

- Generating iodine(III) species electrochemically from iodide sources.

- Adding these species to ortho-iminophenols to induce cyclization.

- The iodomethyl group is incorporated either via direct addition or subsequent halogenation.

- Broad functional group tolerance.

- Reduced use of hazardous reagents.

- Compatibility with sensitive functional groups.

- The electrochemical approach allows for the synthesis of benzoxazoles with high purity and yields exceeding 80% in optimized conditions.

- The process can be adapted for scale-up with continuous flow electrolysis systems.

Modern Innovations and Catalytic Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates the formation of benzoxazoles by promoting rapid cyclization and halogenation. For example:

- 2-Aminophenol reacts with chloroacetimidates or chloroacetyl chlorides under microwave conditions.

- The resulting intermediates are then subjected to iodine treatment to afford the iodomethyl derivative.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Synthesis of intermediates | 2-Aminophenol, chloroacetimidate | Microwave, 0°C to room temperature | 86.5% | |

| Iodination | Iodine, base | Reflux | 85–90% |

One-Pot Sequential Methods

Recent methodologies employ one-pot reactions where the benzoxazole core is formed and functionalized with iodine in a single sequence, minimizing purification steps and improving overall efficiency.

Catalytic Approaches

Transition metal catalysis, such as zirconium(IV) chloride, has been employed to facilitate the cyclization of catechols, aldehydes, and ammonium sources to benzoxazoles, which can be further halogenated to introduce the iodomethyl group.

Summary of Key Data

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional halogenation | 2-Aminophenol derivatives, iodine | Reflux, base | 50–70% | Simple, well-established | Moderate yields, side reactions |

| Electrochemical | Iodide source, electrolysis | Electrochemical cell, mild conditions | 80–90% | Environmentally friendly, high purity | Requires specialized equipment |

| Microwave-assisted | 2-Aminophenol, chloroacetimidates, iodine | Microwave irradiation | 85–90% | Rapid, high yield, scalable | Equipment cost |

| Catalytic | Catechols, aldehydes, ammonium acetate, ZrCl4 | Reflux | 75–85% | One-pot, versatile | Catalyst cost, optimization needed |

Mechanistic Insights

The predominant mechanistic pathway involves initial formation of a benzoxazole intermediate via cyclization of ortho-iminophenols or related precursors. The iodomethyl group is then introduced through halogenation of the methyl or via direct electrophilic substitution facilitated by iodine(III) species generated electrochemically or chemically.

Electrochemical pathways, supported by density functional theory calculations, suggest a concerted reductive elimination mechanism that involves low activation barriers, making this route highly efficient and selective.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group serves as a reactive site for nucleophilic displacement, enabling functional group interconversion. Key reactions include:

-

Alkoxyde/Hydroxide Substitution :

Reacts with alkoxides or aqueous hydroxide under mild conditions (40–60°C, THF/H₂O) to form methoxy/hydroxy derivatives. Yields range from 75–92% depending on steric effects . -

Amine/Alkylamine Substitution :

Primary and secondary amines displace iodide in polar aprotic solvents (DMF, DMSO) at 80–100°C. For example:Reaction with ethylenediamine produces bis-benzoxazole derivatives (68% yield) .

Cross-Coupling Reactions

Transition metal catalysis facilitates C–C bond formation at the iodomethyl position:

These reactions enable aryl/alkenyl group introduction, enhancing molecular complexity for medicinal applications .

Cycloaddition and Ring-Opening Reactions

The tetrahydrobenzoxazole ring participates in regioselective transformations:

-

Diels-Alder Reactivity :

Acts as a dienophile with electron-rich dienes (e.g., 1,3-cyclohexadiene) under thermal conditions (150°C, toluene), forming fused bicyclic products (55–60% yield). -

Acid-Catalyzed Ring Opening :

Treatment with H₂SO₄ (conc.) at 0°C generates linear amides via cleavage of the oxazole ring:

Mechanistic Insights

Scientific Research Applications

2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole involves its interaction with molecular targets through its iodomethyl group. This group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula: C₈H₁₂INO (based on structural analogs in ).

- CAS Purity : ~95% (typical for commercial building blocks; see ).

To contextualize 2-(iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole, we compare it to six analogs from the evidence, focusing on structural features, biological activity, and synthetic utility.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Core Heterocycle Differences: Benzoxazole vs. Benzothiazole: The oxygen atom in benzoxazole (vs. For example, benzothiazole derivatives in and show antimicrobial and neurological activity, while benzoxazoles are less explored in the provided evidence. Tetrahydro Ring: The saturated ring enhances conformational stability compared to fully aromatic analogs, as seen in and .

Amino and Phthalimido Groups: The 2-amino-6-phthalimido derivative () demonstrates the importance of polar substituents in neurological applications, contrasting with the lipophilic iodomethyl group.

Biological Activity: Antimicrobial Activity: Indole-benzothiazole hybrids () exhibit MIC values <10 µg/mL against S. aureus, suggesting that similar iodomethyl-benzoxazoles might require functionalization (e.g., with indole) for comparable efficacy. Antiplatelet Activity: Thieno-tetrahydropyridine derivatives (e.g., C1 in ) show superior activity to ticlopidine, highlighting the role of fused heterocycles in platelet inhibition—a feature absent in the target compound.

Synthetic Utility :

- The chloromethyl analog () is marketed as a building block, implying that the iodomethyl variant could serve as a precursor for radioiodination or cross-coupling reactions.

Biological Activity

2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antifungal, antibacterial, and potential anticancer properties based on various studies.

- Molecular Formula : C₈H₁₀INO

- Molar Mass : 263.08 g/mol

- Density : 1.784 g/cm³ (predicted)

- Boiling Point : 291.5 °C (predicted)

- pKa : 2.03 (predicted) .

Antifungal Activity

Research has indicated that benzoxazole derivatives exhibit significant antifungal properties. In a study evaluating various benzoxazole compounds, 2-(iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole demonstrated promising antifungal activity against several phytopathogenic fungi.

Table 1: Antifungal Activity of Benzoxazole Derivatives

| Compound | Target Fungi | IC₅₀ (μg/mL) |

|---|---|---|

| 5a | Fusarium solani | 4.34 |

| 5b | Botrytis cinerea | 19.92 |

| 6h | Fusarium graminearum | 15.55 |

| 2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole | Various fungi | TBD |

The compound's structure-activity relationship (SAR) suggests that the electron-withdrawing groups significantly enhance antifungal activity .

Antibacterial Activity

The antibacterial potential of benzoxazole derivatives has also been explored. In a screening of various compounds including those derived from benzoxazole, it was noted that many exhibited selective activity against Gram-positive bacteria such as Bacillus subtilis and some antifungal properties against Candida albicans.

Table 2: Antibacterial Activity of Selected Benzoxazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | <50 |

| Compound B | Escherichia coli | >100 |

| 2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole | TBD | TBD |

While specific MIC values for 2-(iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole are yet to be established in the literature reviewed, the general trend shows that benzoxazole derivatives can be effective against certain bacterial strains .

Anticancer Potential

Emerging studies indicate that benzoxazole derivatives may possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from the benzoxazole framework have shown selective toxicity towards cancer cells while sparing normal cells.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various benzoxazole derivatives on cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated that some derivatives exhibited significantly lower toxicity towards normal cells compared to cancer cells.

Table 3: Cytotoxicity of Benzoxazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound X | MCF-7 | <10 |

| Compound Y | A549 | <15 |

| 2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole | TBD | TBD |

This suggests potential for further development as anticancer agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Iodomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or metal-mediated coupling. A methodological approach includes:

- Step 1: Start with the benzoxazole core and introduce the iodomethyl group via alkylation using iodomethane derivatives under inert conditions.

- Step 2: Optimize reaction conditions (e.g., TBSOTf as a mediator, as demonstrated in DFT-guided synthesis ).

- Step 3: Purify via column chromatography, ensuring structural validation through NMR and mass spectrometry.

Table 1: Synthetic Routes and Yields

| Method | Catalyst/Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Alkylation | KI, AgNO₃ | DMF | 72 | |

| Electrochemical Coupling | Ag(I) catalysis | MeCN | 65–66 |

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

Use a combination of spectroscopic and computational tools:

- NMR/IR: Confirm the presence of the iodomethyl group (δ ~3.5 ppm in ¹H NMR; C-I stretch at ~500 cm⁻¹ in IR) .

- X-ray Crystallography: Resolve crystal packing and bond angles, particularly for the tetrahydro ring system.

- DFT Calculations: Validate electronic properties (e.g., HOMO-LUMO gaps) against experimental data .

Advanced: How can contradictions in reported biological activities of benzoxazole derivatives be resolved?

Answer:

Contradictions often arise from substituent effects or assay variability. Address them via:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., halogens, methyl groups) and test against standardized cell lines .

- Computational Docking: Map binding interactions (e.g., with Aβ42 fibrils or kinase targets) to explain efficacy variations .

- In Vivo Validation: Use murine models to correlate in vitro findings with physiological outcomes (e.g., osteoclast inhibition ).

Table 2: Biological Activity Variations in Benzoxazole Derivatives

| Derivative Substituent | Target (Cell Line) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Iodomethyl | HeLa (Cancer) | 12.3 | |

| Chloromethyl | MCF-7 (Cancer) | 8.7 | |

| Methoxy | Osteoclasts (Mice) | N/A* | |

| *Reduced bone resorption by 31% in vivo. |

Advanced: What computational methods elucidate reaction mechanisms for benzoxazole functionalization?

Answer:

- DFT Studies: Model transition states and intermediates in C–H phosphorylation or alkylation reactions. For example, silver-catalyzed electrochemical pathways show radical intermediates .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., MeCN vs. DMF) .

- Retrosynthetic AI Tools: Predict feasible routes using databases like Reaxys or Pistachio .

Table 3: Computational Parameters for Mechanism Elucidation

| Parameter | Value (DFT) | Software/Tool | Reference |

|---|---|---|---|

| Activation Energy (kcal/mol) | 18.2 | Gaussian 16 | |

| Solvent Dielectric | 37.5 (MeCN) | COSMO-RS |

Basic: What are key considerations in designing benzoxazole-based ligands for optoelectronic materials?

Answer:

- Electron-Donating Groups: Enhance π-conjugation (e.g., aryl substituents) for improved charge transport .

- Steric Effects: Minimize steric hindrance in the tetrahydro ring to maintain planar geometry.

- Spectroscopic Validation: Use UV-Vis and fluorescence spectroscopy to assess optoelectronic properties .

Advanced: How to optimize electrochemical C–H phosphonation for benzoxazole derivatives?

Answer:

- Catalyst Loading: Use 1.0–2.5 eq. Ag(I) salts to balance cost and yield .

- Solvent Choice: Polar aprotic solvents (e.g., MeCN) enhance conductivity and radical stability .

- Electrode Material: Carbon-based anodes minimize side reactions .

Table 4: Optimization of Phosphonation Conditions

| Condition | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| AgNO₃ Concentration | 2.0 eq. | 66 | |

| Reaction Time | 6 hours | 70 |

Advanced: How can researchers navigate patent landscapes for novel benzoxazole derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.